Eicosapentaensäure

Übersicht

Beschreibung

Icosapent, auch bekannt als Eicosapentaensäure, ist eine mehrfach ungesättigte Fettsäure, die häufig in Fischölen vorkommt. Es ist eine wichtige Omega-3-Fettsäure, die als Vorläufer für die Prostaglandin-3- und Thromboxan-3-Familien dient. Icosapent wird in verschiedenen Nahrungsergänzungsmitteln und Medikamenten verwendet, um die Serumlipidkonzentrationen zu senken, das Auftreten von Herz-Kreislauf-Erkrankungen zu reduzieren, die Thrombozytenaggregation zu verhindern und die Umwandlung von Arachidonsäure in die Thromboxan-2- und Prostaglandin-2-Familien zu hemmen .

Wissenschaftliche Forschungsanwendungen

Icosapent has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various bioactive compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Used in the treatment of hypertriglyceridemia and cardiovascular diseases.

Industry: Incorporated into dietary supplements and functional foods to promote heart health.

Wirkmechanismus

Eicosapentaenoic acid (EPA), also known as Timnodonic acid, is an omega-3 fatty acid found in cold-water fish and fish oil supplements. It plays a crucial role in maintaining cardiovascular health and has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure .

Target of Action

EPA’s primary targets are the ‘vesicular nucleotide transporter’ and the enzymes involved in the production of pro-inflammatory molecules such as cytokines and prostaglandins . These targets play a significant role in pain perception, inflammation, and immune response.

Mode of Action

EPA interacts with its targets by inhibiting their activity. It inhibits the production of pro-inflammatory molecules, thereby reducing inflammation and pain . Additionally, EPA has been found to reduce the risk of blood clots, which can lead to heart attacks and strokes .

Biochemical Pathways

EPA affects several biochemical pathways. It is involved in the Δ6-pathway or the ‘conventional’ aerobic pathway for the production of EPA and DHA . It also influences the tricarboxylic acid (TCA) cycle and the interconversion of pentose and glucuronate . These affected pathways have downstream effects on cell metabolism, inflammation, and pain perception .

Pharmacokinetics

EPA exhibits a slowly cleared, extensively distributed molecule with dose linearity. It is better absorbed when taken with a moderate-fat meal . The absorption of EPA may be affected by dietary fats, age, health, and supplement formulation .

Result of Action

The molecular and cellular effects of EPA’s action include reduced inflammation, improved cholesterol levels, and reduced blood pressure . It also reduces the risk of blood clots, which can lead to heart attacks and strokes . Furthermore, EPA has been found to reduce symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .

Action Environment

The action, efficacy, and stability of EPA can be influenced by environmental factors such as diet and lifestyle. For instance, EPA from dietary supplements is better absorbed when taken with a moderate-fat meal . Moreover, the indigenous people of Alaska, who consume a high amount of n-3 PUFAs (DHA and EPA) sourced from fish, demonstrated reduced risk and fewer deaths related to cardiovascular and cerebrovascular disorders .

Biochemische Analyse

Biochemical Properties

Eicosapentaenoic acid acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . These eicosanoids are important biochemical mediators involved in various physiological processes, including inflammation and blood clotting .

Cellular Effects

Eicosapentaenoic acid affects cell function and metabolism . It has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism in animal models . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Eicosapentaenoic acid exerts its effects at the molecular level through various mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . It also acts as a signaling molecule and serves as a ligand for transcription factors .

Temporal Effects in Laboratory Settings

The effects of Eicosapentaenoic acid change over time in laboratory settings. For instance, a study showed that 10-week supplementation with Eicosapentaenoic acid significantly lowered the tricarboxylic acid (TCA) cycle intermediates fumarate and α-ketoglutarate and increased glucuronate, UDP-glucuronate, and non-esterified DHA .

Dosage Effects in Animal Models

The effects of Eicosapentaenoic acid vary with different dosages in animal models. High doses of Eicosapentaenoic acid have been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism

Metabolic Pathways

Eicosapentaenoic acid is involved in several metabolic pathways. It is a precursor to several important compounds in the body, such as eicosanoids, which regulate various physiological processes including inflammation and blood clotting . It also significantly affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, and aspartate and glutamate pathways .

Transport and Distribution

Eicosapentaenoic acid is transported and distributed within cells and tissues. It is a lipophilic molecule, allowing it to bind to the phospholipid bilayer in blood vessels . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, need further study.

Subcellular Localization

As a major component of the brain cell membranes, it is likely localized to the cell membrane

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Icosapent kann durch Veresterung von Eicosapentaensäure mit Ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators, wie z. B. Schwefelsäure, unter Rückflussbedingungen. Das resultierende Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um hochreinen Icosapent-Ethylester zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Icosapent-Ethyl umfasst die Extraktion von this compound aus Fischölen, gefolgt von ihrer Veresterung mit Ethanol. Der Prozess beinhaltet mehrere Reinigungsschritte, wie z. B. Molekulardestillation und Chromatographie, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Chemische Reaktionsanalyse

Reaktionstypen

Icosapent unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist aufgrund seiner mehreren Doppelbindungen besonders anfällig für Oxidation, die mit Sauerstoff reagieren können, um Peroxide und andere Oxidationsprodukte zu bilden .

Häufige Reagenzien und Bedingungen

Oxidation: Icosapent kann unter milden Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion von Icosapent kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: Die Halogenierung von Icosapent kann mit Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Die Oxidation von Icosapent führt zur Bildung von Hydroperoxiden und anderen sauerstoffhaltigen Derivaten.

Reduktion: Die Reduktion führt zur Bildung von gesättigten Fettsäuren.

Substitution: Die Halogenierung erzeugt halogenierte Derivate von Icosapent.

Wissenschaftliche Forschungsanwendungen

Icosapent hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet.

Biologie: Untersucht für seine Rolle in der Zellmembranstruktur und -funktion.

Medizin: Wird bei der Behandlung von Hypertriglyceridämie und Herz-Kreislauf-Erkrankungen eingesetzt.

Industrie: Wird in Nahrungsergänzungsmittel und funktionelle Lebensmittel integriert, um die Herzgesundheit zu fördern.

Wirkmechanismus

Icosapent entfaltet seine Wirkungen durch mehrere Mechanismen:

Triglyceridreduktion: Es reduziert die Synthese von Triglyceriden in der Leber mit sehr niedriger Dichte und verbessert die Clearance von Triglyceriden aus zirkulierenden Partikeln.

Entzündungshemmend: Icosapent hat entzündungshemmende Eigenschaften, indem es die Produktion von proinflammatorischen Eicosanoiden hemmt.

Antithrombotisch: Es hemmt die Thrombozytenaggregation, indem es die Synthese von Prostaglandin I3 und Thromboxan A3 erhöht

Analyse Chemischer Reaktionen

Types of Reactions

Icosapent undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidation due to its multiple double bonds, which can react with oxygen to form peroxides and other oxidation products .

Common Reagents and Conditions

Oxidation: Icosapent can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: Reduction of icosapent can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation of icosapent can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidation of icosapent leads to the formation of hydroperoxides and other oxygenated derivatives.

Reduction: Reduction results in the formation of saturated fatty acids.

Substitution: Halogenation produces halogenated derivatives of icosapent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Docosahexaensäure (DHA): Eine weitere Omega-3-Fettsäure, die in Fischölen vorkommt, bekannt für ihre Rolle für die Gehirngesundheit.

Alpha-Linolensäure (ALA): Eine pflanzliche Omega-3-Fettsäure, die in Leinsamen und Chiasamen vorkommt.

Eicosapentaensäure (EPA): Die Stammverbindung von Icosapent, die ebenfalls in Fischölen vorkommt.

Einzigartigkeit

Icosapent ist aufgrund seiner spezifischen therapeutischen Anwendungen bei der Reduzierung des kardiovaskulären Risikos und seiner gut dokumentierten Wirksamkeit in klinischen Studien einzigartig. Im Gegensatz zu anderen Omega-3-Fettsäuren konnte gezeigt werden, dass Icosapent-Ethyl das Risiko kardiovaskulärer Ereignisse bei Patienten mit erhöhten Triglyceriden signifikant reduziert .

Eigenschaften

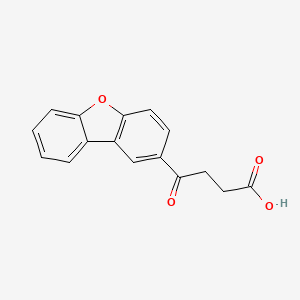

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

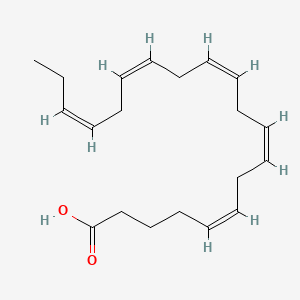

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041023 | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10417-94-4 | |

| Record name | Timnodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10417-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does eicosapentaenoic acid exert its anti-inflammatory effects?

A1: Eicosapentaenoic acid primarily exerts its anti-inflammatory effects by competing with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [] This competition leads to a decrease in the production of pro-inflammatory eicosanoids, such as prostaglandin E2 and leukotriene B4, from arachidonic acid. [] Additionally, eicosapentaenoic acid can be metabolized into less potent eicosanoids like prostaglandin E3 and leukotriene B5, further contributing to the anti-inflammatory effects. []

Q2: Can eicosapentaenoic acid influence cytokine production?

A2: Yes, studies show that increased dietary intake of eicosapentaenoic acid can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. [] This effect is linked to eicosapentaenoic acid's ability to modulate the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. []

Q3: What is the molecular formula and weight of eicosapentaenoic acid?

A3: The molecular formula of eicosapentaenoic acid is C20H30O2, and its molecular weight is 302.45 g/mol.

Q4: Are there any computational models available for eicosapentaenoic acid?

A4: While specific QSAR models for eicosapentaenoic acid are not extensively discussed in the provided research, computational chemistry approaches can be utilized to study its interactions with enzymes like COX and LOX. These models can offer insights into binding affinities, potential inhibitory effects, and structural modifications for optimizing its activity.

Q5: How does the trans configuration of TEPA impact its biological activity compared to EPA?

A5: The trans configuration of TEPA significantly alters its biological activity compared to EPA. Research suggests that TEPA, unlike EPA, does not influence the release of leukotriene B4 from stimulated rat peritoneal exudate cells. [] Additionally, TEPA is taken up by these cells at lower levels than EPA. [] These findings suggest that the trans conformation might result in different interactions with enzymes and receptors, leading to altered biological effects.

Q6: How can the stability and bioavailability of eicosapentaenoic acid be improved in food formulations?

A6: Nanoemulsion technology can enhance the stability and bioavailability of eicosapentaenoic acid in food formulations. [] For instance, incorporating fish oil/γ-oryzanol nanoemulsion into yogurt significantly reduced the oxidation of eicosapentaenoic acid, as evidenced by lower peroxide values over time. [] This approach also improved the retention of eicosapentaenoic acid and docosahexaenoic acid content in the yogurt. []

Q7: How does dietary eicosapentaenoic acid affect plasma lipid profiles?

A7: Dietary eicosapentaenoic acid can significantly impact plasma lipid profiles. Studies show that high-dose eicosapentaenoic acid ethyl ester supplementation in humans led to a dose-dependent reduction in plasma triglycerides. [] A significant decrease in plasma cholesterol was also observed, but only at the higher dose. []

Q8: How long does it take for dietary eicosapentaenoic acid to be incorporated into tissues?

A8: The incorporation rate of eicosapentaenoic acid into tissues can vary. Research shows that in a study on dogs, supplementation with approximately 10 g of n-3 polyunsaturated fatty acids (including eicosapentaenoic acid) daily resulted in a two-fold increase in serum n-3 polyunsaturated fatty acid proportion by day 5 and a three-fold increase by day 15. [] These levels returned close to baseline approximately 12 days after stopping supplementation. []

Q9: What effect does eicosapentaenoic acid have on corneal neovascularization?

A9: Eicosapentaenoic acid exhibits inhibitory effects on corneal neovascularization (CNV). In a rat model of CNV induced by alkali cauterization, subconjunctival injections of eicosapentaenoic acid significantly reduced the relative area of CNV compared to the control group. [] The treatment also led to faster corneal epithelium repair, reduced corneal edema, and fewer inflammatory cells. []

Q10: Can dietary eicosapentaenoic acid protect against autoimmune diseases?

A10: Studies in animal models suggest a potential protective role for dietary eicosapentaenoic acid against autoimmune diseases. For instance, female NZB/NZW F1 mice, a model for autoimmune nephritis, showed significant protection from the disease when fed a menhaden oil diet rich in eicosapentaenoic acid. [] The protective effect was observed even when the diet was introduced later in life, suggesting that eicosapentaenoic acid might act by reducing inflammation rather than solely suppressing autoantibody production. []

Q11: Can eicosapentaenoic acid be used to treat cardiac arrhythmias?

A11: Eicosapentaenoic acid demonstrates potential in preventing fatal cardiac arrhythmias. In a dog model of sudden cardiac death, intravenous administration of purified eicosapentaenoic acid, docosahexaenoic acid, or α-linolenic acid significantly protected the animals from ischemia-induced ventricular fibrillation. [] These findings suggest that ω-3 fatty acids, including EPA, might offer cardioprotective benefits by influencing cardiac electrical stability. []

Q12: Are there any adverse effects associated with high-dose eicosapentaenoic acid supplementation?

A12: While generally considered safe, high-dose eicosapentaenoic acid supplementation can lead to gastrointestinal side effects. A study found that while a daily dose of 6 g of eicosapentaenoic acid ethyl ester was well-tolerated, increasing the dose to 18 g daily resulted in diarrhea and steatorrhea in healthy volunteers. []

Q13: Are there any novel delivery systems for eicosapentaenoic acid that enhance its targeted delivery?

A13: While targeted delivery systems for eicosapentaenoic acid are not explicitly covered in the provided research, advancements in drug delivery technologies could potentially be applied to eicosapentaenoic acid. Nanoparticle-based delivery systems, for example, could encapsulate eicosapentaenoic acid, protecting it from degradation and facilitating targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.

Q14: Can plasma fatty acid profiles serve as biomarkers for specific health conditions?

A14: Research suggests that plasma fatty acid profiles might be valuable biomarkers for certain health conditions. For instance, in a study involving men, higher serum docosahexaenoic acid concentration was associated with a reduced risk of atrial fibrillation, suggesting its potential as a predictive biomarker. []

Q15: What analytical techniques are used to determine the fatty acid composition of biological samples?

A15: Gas chromatography (GC) is a widely used technique for analyzing fatty acid composition in biological samples, including EPA. [] This method separates and quantifies different fatty acids based on their retention times within a specialized column.

Q16: How does the increasing demand for eicosapentaenoic acid impact marine ecosystems?

A16: The growing demand for eicosapentaenoic acid, primarily sourced from fatty fish, raises concerns about overfishing and its impact on marine ecosystems. Exploring alternative and sustainable sources of eicosapentaenoic acid, such as algae-based production methods, is crucial to alleviate the pressure on marine resources and ensure environmental sustainability. []

Q17: Does the form of eicosapentaenoic acid affect its bioavailability?

A17: Yes, the form in which eicosapentaenoic acid is consumed can significantly impact its bioavailability. For instance, eicosapentaenoic acid in triglyceride form, as found naturally in fatty fish, generally exhibits better absorption than ethyl ester forms commonly found in some supplements. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.